![molecular formula C16H14ClF3N2O3 B2886538 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 477890-09-8](/img/structure/B2886538.png)

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

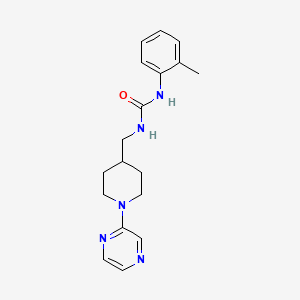

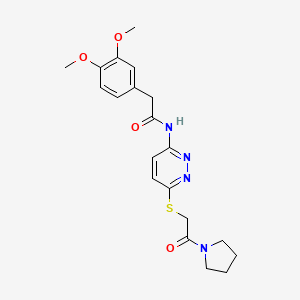

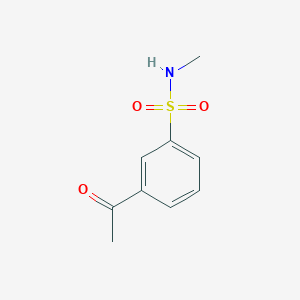

The compound “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom. The molecule also contains an acetamide group, which is a functional group consisting of an acyl group (RCO-) linked to a nitrogen atom. The nitrogen atom is further linked to a phenyl ring, which is a six-membered aromatic ring consisting of six carbon atoms, substituted with two methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl and chlorine substituents, the acetamide group, and the phenyl ring with methoxy substituents. These functional groups and substituents would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be influenced by the presence of the polar acetamide group and the nonpolar phenyl ring. Its boiling and melting points would be influenced by the size and shape of the molecule, as well as by the presence of any intramolecular or intermolecular forces .Scientific Research Applications

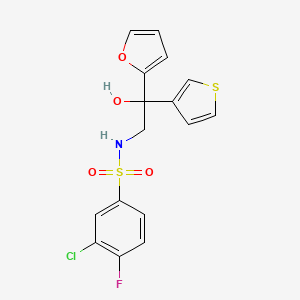

Thrombin Inhibition

Lee et al. (2007) explored the thrombin inhibitory activity of 2-(2-Chloro-6-fluorophenyl)acetamides, highlighting the potential of chloro-fluoroacetamide derivatives in designing potent thrombin inhibitors. This suggests that compounds like "2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide" could be explored for their anticoagulant properties (Lee et al., 2007).

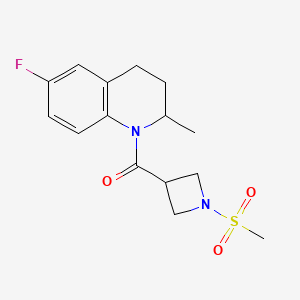

Corrosion Inhibition

Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their effectiveness as corrosion inhibitors. This indicates the utility of pyridin-2-yl acetamide derivatives in protecting metals from corrosion, suggesting a potential application for similar compounds (Yıldırım & Cetin, 2008).

Ligand for Metal Complexes

A study on new powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide by Olszewska et al. (2011) focused on potential pesticides. This demonstrates the role of acetamide derivatives as ligands in metal complexes with possible applications in agriculture (Olszewska et al., 2011).

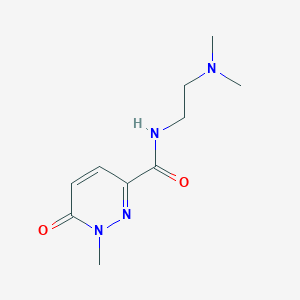

Radioligand Imaging

Dollé et al. (2008) discussed the synthesis of [18F]PBR111, a radioligand for imaging the translocator protein with PET, based on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This research points to the potential of acetamide derivatives in developing diagnostic agents for neuroimaging (Dollé et al., 2008).

Spectroscopic and Biological Studies

Karim et al. (2005) investigated the spectroscopic and biological activities of metal ions complexes with 2-hydroxy-N-pyridin-2-yl methyl-acetamide, revealing the potential of such compounds in medicinal applications and material science (Karim et al., 2005).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its efficacy and safety in clinical trials .

Mechanism of Action

Target of Action

Similar compounds, such as trifluoromethylpyridines, have been found to interact with various receptors and enzymes, influencing their activity .

Mode of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known for their unique physicochemical properties, which can influence their interaction with biological targets .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

The compound’s density is reported to be 1364 g/cm3 , which could influence its absorption and distribution in the body.

Result of Action

Similar compounds have been used in the development of pharmaceuticals and agrochemicals, suggesting they may have significant biological effects .

properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N2O3/c1-24-11-4-10(5-12(6-11)25-2)22-15(23)7-14-13(17)3-9(8-21-14)16(18,19)20/h3-6,8H,7H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPCAMXJYNHBLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2886456.png)

![6-(2-Furyl)-2-[(2-pyridinylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2886457.png)

![N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2886461.png)

![Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2886467.png)

![1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2886470.png)

![Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate](/img/structure/B2886476.png)